molecular formula C19H21N3O2S B11053300 4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine

4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine

Cat. No. B11053300
M. Wt: 355.5 g/mol
InChI Key: SXGQPCOJAWOWPO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine is a complex organic compound featuring a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine typically involves multi-step organic reactions

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the pyrrole reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridin-2-yl Ethyl Side Chain: This step involves a nucleophilic substitution reaction where the pyrrole derivative reacts with 2-bromoethylpyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrrole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the pyrrole ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine depends on its interaction with specific molecular targets. For instance, if used as a drug, it might inhibit an enzyme by binding to its active site, thereby blocking its activity. The pyrrole ring and the phenylsulfonyl group could play crucial roles in these interactions, stabilizing the compound within the binding pocket of the target protein.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-3-(phenylsulfonyl)-1H-pyrrole: Lacks the pyridin-2-yl ethyl side chain, making it less versatile in biological applications.

    3-(Phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrole: Lacks the dimethyl groups, which might affect its reactivity and stability.

    4,5-Dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrole: Lacks the phenylsulfonyl group, reducing its potential interactions with biological targets.

Uniqueness

The uniqueness of 4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-(2-pyridin-2-ylethyl)pyrrol-2-amine

InChI

InChI=1S/C19H21N3O2S/c1-14-15(2)22(13-11-16-8-6-7-12-21-16)19(20)18(14)25(23,24)17-9-4-3-5-10-17/h3-10,12H,11,13,20H2,1-2H3

InChI Key

SXGQPCOJAWOWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCC3=CC=CC=N3)C

Origin of Product

United States

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